4-Fluoro-N-(4-methoxybenzyl)benzamide 4-Fluoro-N-(4-methoxybenzyl)benzamide
Brand Name: Vulcanchem
CAS No.: 346725-04-0
VCID: VC2325061
InChI: InChI=1S/C15H14FNO2/c1-19-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18)
SMILES: COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F
Molecular Formula: C15H14FNO2
Molecular Weight: 259.27 g/mol

4-Fluoro-N-(4-methoxybenzyl)benzamide

CAS No.: 346725-04-0

Cat. No.: VC2325061

Molecular Formula: C15H14FNO2

Molecular Weight: 259.27 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-N-(4-methoxybenzyl)benzamide - 346725-04-0

Specification

CAS No. 346725-04-0
Molecular Formula C15H14FNO2
Molecular Weight 259.27 g/mol
IUPAC Name 4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide
Standard InChI InChI=1S/C15H14FNO2/c1-19-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18)
Standard InChI Key HIIZJDJIMFHGGN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Structure

4-Fluoro-N-(4-methoxybenzyl)benzamide is characterized by its benzamide backbone with specific functional group substitutions. It consists of a 4-fluorobenzamide moiety connected to a 4-methoxybenzyl group through an amide bond.

Identification Information

The compound has several identifiers that facilitate its recognition in chemical databases and literature, as summarized in Table 1.

Table 1: Identification Parameters of 4-Fluoro-N-(4-methoxybenzyl)benzamide

ParameterValue
CAS Registry Number346725-04-0
PubChem CID876698
Molecular FormulaC₁₅H₁₄FNO₂
Molecular Weight259.27 g/mol
IUPAC Name4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide
SynonymsN-(4-Methoxybenzyl) 4-fluorobenzamide, Benzamide, 4-fluoro-N-[(4-methoxyphenyl)methyl]-

Structural Features

The structural characteristics of 4-Fluoro-N-(4-methoxybenzyl)benzamide include several key functional groups that define its chemical behavior:

  • A benzamide core structure, consisting of a benzene ring attached to a carbonyl group (C=O) and an amine (NH) group

  • A fluorine atom at the para position (position 4) of the benzamide structure

  • A methoxy group (-OCH₃) attached to a phenyl ring at the para position (position 4)

  • An amide linkage that connects the 4-fluorobenzoyl and 4-methoxybenzyl moieties

The presence of the fluorine substituent enhances the compound's lipophilicity and may influence its biological activity, while the methoxy group affects its electronic properties and steric hindrance. These substitution patterns contribute to specific interactions in biological systems .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Fluoro-N-(4-methoxybenzyl)benzamide is essential for its proper handling, storage, and application in research settings.

Physical Properties

4-Fluoro-N-(4-methoxybenzyl)benzamide typically appears as a solid substance at room temperature . Its physical characteristics are important for identification and quality control purposes.

Chemical Properties and Molecular Descriptors

The chemical behavior of this compound is influenced by its functional groups and molecular structure. Table 2 summarizes the key chemical properties and computational chemistry data for 4-Fluoro-N-(4-methoxybenzyl)benzamide.

Table 2: Chemical Properties and Molecular Descriptors

PropertyValue
Topological Polar Surface Area (TPSA)38.33
LogP2.7643
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Rotatable Bonds4
SMILES NotationCOC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C15H14FNO2/c1-19-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18)
InChIKeyHIIZJDJIMFHGGN-UHFFFAOYSA-N

These properties, particularly LogP (a measure of lipophilicity) and TPSA (an indicator of bioavailability), suggest that 4-Fluoro-N-(4-methoxybenzyl)benzamide has moderate lipophilicity and potential for biological membrane permeability .

Synthesis and Chemical Reactivity

Synthesis Methods

Biological Activities and Applications

Applications in Medicinal Chemistry

4-Fluoro-N-(4-methoxybenzyl)benzamide and similar compounds have been studied for various applications in medicinal chemistry. The unique combination of a fluorine atom and a methoxy group in this compound may enhance its lipophilicity and bioavailability compared to similar analogs, making it an interesting candidate for pharmaceutical research and development.

Compounds with similar structural features have been investigated for potential antitumor, anti-inflammatory, and other therapeutic properties. The presence of fluorine is particularly significant in medicinal chemistry, as it can improve metabolic stability, bioavailability, and binding affinity to target proteins .

Role in Protein Degradation Research

Notably, 4-Fluoro-N-(4-methoxybenzyl)benzamide is classified as a "Protein Degrader Building Block" according to commercial sources . This classification suggests its potential use in the development of targeted protein degradation (TPD) technologies, a rapidly emerging area in drug discovery that focuses on the selective elimination of disease-causing proteins.

Structural Studies and Molecular Interactions

Understanding the three-dimensional structure and molecular interactions of 4-Fluoro-N-(4-methoxybenzyl)benzamide provides insights into its potential biological functions.

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